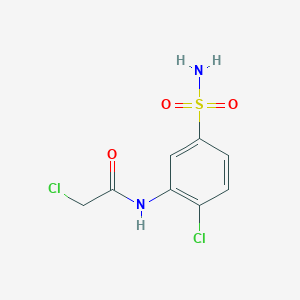

2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide

Descripción general

Descripción

2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide is a chemical compound with the molecular formula C8H8Cl2N2O3S and a molecular weight of 283.13 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide typically involves the reaction of 2-chloro-5-sulfamoylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: The major products are 2-chloro-5-sulfamoylaniline and chloroacetic acid.

Aplicaciones Científicas De Investigación

2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Mecanismo De Acción

Comparación Con Compuestos Similares

Similar Compounds

2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide:

N-(2-chloro-5-sulfamoylphenyl)acetamide: Lacks the additional chlorine atom, which may affect its reactivity and applications.

2-chloro-N-(2-chloro-4-sulfamoylphenyl)acetamide: Similar structure but with a different position of the sulfonamide group, potentially leading to different properties.

Actividad Biológica

2-Chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide is a chemical compound with significant potential in medicinal chemistry, particularly due to its biological activities related to antimicrobial and anticancer properties. This compound features a chloroacetamide moiety and a sulfonamide group, which are known to enhance its therapeutic efficacy.

Chemical Structure and Properties

- Molecular Formula : C8H8Cl2N2O3S

- Molecular Weight : 283.13 g/mol

- CAS Number : 1154121-22-8

The crystal structure of this compound reveals significant intramolecular interactions, including C—H⋯O hydrogen bonds, which stabilize its conformation. The dihedral angle between the benzene ring and the amido plane is approximately 4.1°, indicating a relatively planar structure that can influence its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit critical enzymes involved in bacterial metabolism and cancer cell proliferation:

- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, particularly through the inhibition of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This mechanism makes it effective against various bacterial strains.

- Anticancer Activity : In vitro studies indicate that this compound may induce apoptosis in cancer cell lines, showcasing its potential as an anticancer agent. Its selectivity towards certain biological targets enhances its therapeutic profile.

Antimicrobial and Anticancer Studies

Several studies have evaluated the biological activity of this compound:

Case Studies

- Antimicrobial Evaluation : A study assessed the efficacy of various sulfonamide derivatives against multidrug-resistant strains such as K. pneumoniae and P. aeruginosa. The results indicated that compounds similar to this compound exhibited promising antibacterial activity, making them potential candidates for further development in combating antibiotic resistance .

- Cancer Cell Line Studies : Research demonstrated that this compound could significantly reduce cell viability in breast cancer cell lines by inducing apoptosis. The mechanism involved increased annexin V-FITC positivity, indicating late-stage apoptosis, which was quantified to show a 22-fold increase compared to untreated controls .

Synthesis and Yield

The synthesis of this compound generally yields around 70% with reported melting points between 492–495 K. The synthesis involves the reaction of sulfanilamide with chloroacetyl chloride under controlled conditions, followed by purification steps .

Propiedades

IUPAC Name |

2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O3S/c9-4-8(13)12-7-3-5(16(11,14)15)1-2-6(7)10/h1-3H,4H2,(H,12,13)(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODGSEJVGHBAOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)NC(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.